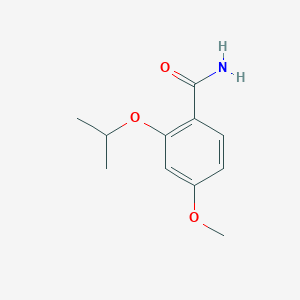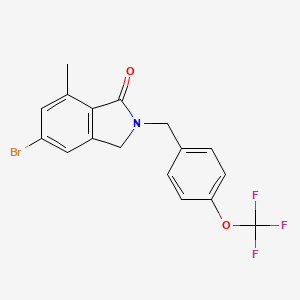
4,6-Dimethyl-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused with a thiadiazole ring, which contains two nitrogen atoms and one sulfur atom The presence of two methyl groups at the 4 and 6 positions of the benzene ring distinguishes it from other benzothiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with sulfur-containing reagents. For instance, the reaction of 4,6-dimethyl-o-phenylenediamine with thionyl chloride in the presence of pyridine can yield this compound . The reaction typically proceeds under reflux conditions, and the by-products include sulfur dioxide and hydrogen chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions may be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield the corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and halogenated benzothiadiazoles. These products can be further utilized in various applications, including the synthesis of more complex organic molecules.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: This compound is used as a building block for the synthesis of donor-acceptor polymers, which are essential components in organic photovoltaics and organic field-effect transistors.
Materials Science: Its unique electronic properties make it suitable for the development of photoluminescent materials and sensors.
Biology and Medicine: Derivatives of this compound have been investigated for their potential as enzyme inhibitors and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing properties. The nitrogen and sulfur atoms in the thiadiazole ring contribute to its ability to stabilize negative charges, making it an effective acceptor in donor-acceptor systems. This property is exploited in organic electronics, where it facilitates charge transfer and improves the efficiency of devices such as organic solar cells and transistors .
Comparación Con Compuestos Similares
4,6-Dimethyl-2,1,3-benzothiadiazole can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: The parent compound without methyl groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A halogenated derivative used as a building block in the synthesis of more complex molecules.
4-Amino-2,1,3-benzothiadiazole: A derivative with an amino group, which can be used in the synthesis of fluorescent dyes and enzyme inhibitors.
The uniqueness of this compound lies in the presence of the two methyl groups, which can influence its solubility, reactivity, and overall electronic properties, making it suitable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
89209-03-0 |
|---|---|
Fórmula molecular |
C8H8N2S |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
4,6-dimethyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2S/c1-5-3-6(2)8-7(4-5)9-11-10-8/h3-4H,1-2H3 |
Clave InChI |
DSUGVVQJCVIUIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NSN=C2C(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)












